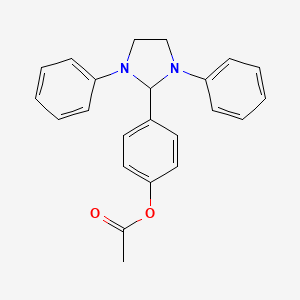

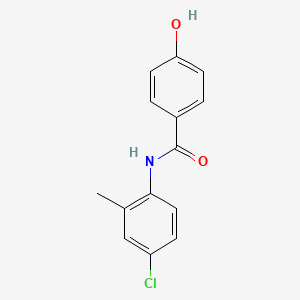

N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine, also known as MBPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. MBPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated to explore its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Bioactivities of Mannich Bases with Piperazines

Mannich bases, including those related to N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine, have been synthesized and assessed for various bioactivities. A study synthesized new Mannich bases with substituted piperazines and evaluated their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Compounds demonstrated significant selectivity and potency, suggesting their potential as lead compounds for further drug development and evaluation in related fields (Gul et al., 2019).

Synthesis and Evaluation of Piperazine Sigma Receptor Ligands

Another research area explores the synthesis and evaluation of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands. These compounds have been shown to influence cocaine-induced changes in locomotor activity in mice, indicating potential therapeutic applications in managing cocaine addiction (Sage et al., 2013).

Antiviral Applications

Research into bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrates the antiviral applications of piperazine derivatives. These compounds have shown significant potency against HIV-1, with some undergoing clinical evaluation for their therapeutic potential (Romero et al., 1994).

Oxidative Removal Techniques

Studies on the oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones with cerium(IV) diammonium nitrate under mild conditions highlight the relevance of these compounds in synthetic chemistry, providing insights into novel synthetic approaches and modification techniques (Yamaura et al., 1985).

Serotonergic Neurotransmission Studies

Piperazine derivatives have been employed in the study of serotonergic neurotransmission with positron emission tomography (PET), showcasing their utility in neuroscientific research. Specifically, [18F]p-MPPF, a 5-HT1A antagonist, has been used to investigate the serotonergic system in various animal models and humans, contributing to our understanding of neurological disorders and potential therapeutic avenues (Plenevaux et al., 2000).

Propiedades

IUPAC Name |

(E)-1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-22-18-9-5-6-16(14-18)15-19-21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3/b19-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHMIFVXFLMUMP-XDJHFCHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)